molecular formula C14H13F3N4O5S B1683233 Triafamone CAS No. 874195-61-6

Triafamone

Cat. No. B1683233
M. Wt: 406.34 g/mol
InChI Key: GBHVIWKSEHWFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triafamone is a sulfonanilide herbicide . It has the molecular formula C14H13F3N4O5S . It was discovered and developed by Bayer CropScience AG .


Synthesis Analysis

The synthesis of Triafamone begins with the reaction of aniline and methyl 2-methylthioacetate in the presence of sulfuryl chloride, yielding indolone. The methylthiol group undergoes reductive cleavage, followed by an SNAr reaction of the intermediate with triazine under basic conditions to produce indolone .


Molecular Structure Analysis

Triafamone has a molecular weight of 406.34 g/mol . Its exact mass is 406.06 . The InChIKey for Triafamone is GBHVIWKSEHWFDD-UHFFFAOYSA-N .


Chemical Reactions Analysis

Triafamone is actively metabolized in the agricultural environment . The mode of action of Triafamone is the inhibition of the enzyme acetolactate synthase (ALS) .


Physical And Chemical Properties Analysis

Triafamone has a molecular weight of 406.34 g/mol . Its exact mass is 406.06 . The InChIKey for Triafamone is GBHVIWKSEHWFDD-UHFFFAOYSA-N .

Scientific Research Applications

Photodegradation in Aqueous Solution

  • Effects on Photodegradation : Triafamone, a sulfonamide herbicide, undergoes photodegradation in water environments, a crucial aspect for ecological risk assessment. The presence of chemical fertilizers like urea and potassium sulfate influences this degradation rate. Twenty-three transformation products of triafamone were identified, leading to the inference of five degradation pathways, including cleavage and hydroxylation processes. These findings are vital for understanding the environmental fate of triafamone in aquatic systems (Chen et al., 2020).

Metabolism in Agricultural Environments

  • Fate and Metabolism : Triafamone, widely used in rice paddies in Asia, undergoes transformation in the agricultural environment. Three novel metabolites were identified: hydroxyl triafamone (HTA), hydroxyl triafamone glycoside (HTAG), and oxazolidinedione triafamone (OTA). These metabolites, formed through assimilation and detoxification processes, indicate that triafamone is actively metabolized in agricultural settings. The study suggests that long-term consumption of triafamone-containing brown rice is relatively safe due to low residual concentrations (Wang et al., 2017).

Herbicidal Applications

  • Herbicide for Rice Cultivation : Triafamone, an ALS-inhibitor herbicide, has shown effectiveness in controlling weeds in rice cultivation, including resistant strains. Field trials since 2007 demonstrated its efficacy in both direct seeded and transplanted rice. Environmental and toxicological studies indicate a favorable profile for users and the environment, making it a promising herbicide for Asian rice fields (Rosinger et al., 2012).

Herbicide Efficacy Studies

  • Bio-efficacy in Rice : A study on triafamone and ethoxysulfuron herbicides in rice demonstrated effective weed control without phytotoxicity symptoms. This highlights the potential of triafamone in enhancing grain yield through effective weed management in rice cultivation (Deivasigamani, 2016).
  • Weed Management in Wet-Seeded Rice : Trials of herbicidal mixtures, including triafamone, showed significant reduction in weed biomass, contributing to improved rice grain and straw yields. This underscores the importance of triafamone in weed management strategies for wet-seeded rice (Menon, 2019).

Future Directions

Triafamone is a new herbicide that has shown effectiveness in controlling important grasses such as Echinochloa crus-galli, Echinochloa colonum, Echinochloa oryzicola, Paspalum distichum, Isachne globosa, and sedges (including ALS resistant strains) . It is expected to have a favorable user, consumer, and environmental profile . First registrations were expected in 2014 .

properties

IUPAC Name

N-[2-(4,6-dimethoxy-1,3,5-triazine-2-carbonyl)-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O5S/c1-21(27(23,24)12(16)17)9-7(5-4-6-8(9)15)10(22)11-18-13(25-2)20-14(19-11)26-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHVIWKSEHWFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=C1F)C(=O)C2=NC(=NC(=N2)OC)OC)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236339
Record name Triafamone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triafamone

CAS RN

874195-61-6
Record name Triafamone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874195-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triafamone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874195616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triafamone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl}-1,1-difluoro-N-methylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAFAMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP2XGZ5MXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triafamone
Reactant of Route 2
Reactant of Route 2
Triafamone
Reactant of Route 3
Reactant of Route 3
Triafamone
Reactant of Route 4
Reactant of Route 4
Triafamone
Reactant of Route 5
Reactant of Route 5
Triafamone
Reactant of Route 6
Reactant of Route 6
Triafamone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.